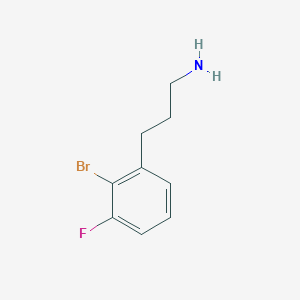

3-(2-Bromo-3-fluorophenyl)propan-1-amine

Description

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

3-(2-bromo-3-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11BrFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4,6,12H2 |

InChI Key |

QQZWVMCLMUYUNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-fluorophenyl)propan-1-amine typically involves the following steps:

Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide under controlled conditions.

Amination: The brominated and fluorinated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to yield the final product.

Industrial Production Methods

Industrial production of 3-(2-Bromo-3-fluorophenyl)propan-1-amine may involve large-scale bromination and fluorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted phenylpropanamines.

Oxidation and Reduction: Products include imines, secondary amines, and tertiary amines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-(2-Bromo-3-fluorophenyl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Positional Isomerism: Substituent Arrangement

1-(3-Bromo-4-fluorophenyl)propan-2-amine (CID 20116958)

- Structural Difference : Bromo and fluoro substituents are at positions 3 and 4, respectively, with the amine at position 2 of the propane chain.

- Impact : Altered electronic effects (e.g., dipole moments) and steric hindrance may affect reactivity in coupling reactions or binding affinity in biological systems. Computational studies predict distinct collision cross-sections, suggesting differences in molecular interactions .

2-(3-Bromo-2-fluorophenyl)propan-1-amine (CAS 1505230-37-4)

- Structural Difference : Substituents are swapped (bromo at position 3, fluoro at position 2).

- Impact : This inversion could alter nucleophilic aromatic substitution kinetics due to varying electron-withdrawing effects. The compound’s molecular weight (232.1 g/mol) and purity (≥95%) are comparable to the target compound .

2.2. Functional Group Variations

1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine (CAS 1391101-58-8)

3-(3-(Trifluoromethyl)phenyl)propan-1-amine (Cinacalcet Intermediate)

2.3. Heterocyclic and Piperidine Derivatives

3-(4-Methylpiperidin-1-yl)propan-1-amine (CAS 6241-30-1)

- OCM-31 (5-(3-Cyano-4-fluorophenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide) Structural Difference: Pyrazine ring replaces phenyl; cyano and fluoro substituents present.

Biological Activity

3-(2-Bromo-3-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrFN and a molecular weight of approximately 232.09 g/mol. Its unique structure features a propan-1-amine chain linked to a phenyl ring substituted with bromine and fluorine atoms. This configuration is significant as it influences the compound's biological activity, particularly its interaction with neurotransmitter systems and potential therapeutic applications.

The presence of halogen substituents (bromine and fluorine) in 3-(2-Bromo-3-fluorophenyl)propan-1-amine enhances its reactivity and binding affinity to various biological targets. These modifications can improve the compound's pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Neurotransmitter Interaction

Preliminary studies indicate that 3-(2-Bromo-3-fluorophenyl)propan-1-amine may act as a monoamine releaser , selectively influencing dopamine and norepinephrine levels. This mechanism suggests potential applications in treating mood disorders and cognitive impairments, as these neurotransmitters are critical in regulating mood and mental functions.

The biological activity of 3-(2-Bromo-3-fluorophenyl)propan-1-amine is hypothesized to involve:

- Binding to Receptors : The halogen substituents may facilitate stronger interactions with specific receptors or enzymes, modulating their activities.

- Influencing Biological Pathways : By altering neurotransmitter release and receptor activation, the compound could impact various signaling pathways associated with mood regulation and cognitive function.

Comparative Analysis

To better understand its biological activity, it's useful to compare 3-(2-Bromo-3-fluorophenyl)propan-1-amine with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(4-Fluorophenyl)propan-1-amine | Similar propan chain; different substitution | Lacks bromine substituent |

| 3-(2-Bromo-4-fluorophenyl)propan-1-amine | Different position of fluorine | Varies in reactivity due to different halogen placement |

| 2-(4-Bromo-3-fluorophenyl)propan-1-amine | Different chain length | Exhibits distinct biological activity |

This table illustrates how variations in substitution can lead to differences in biological activity, emphasizing the need for further research on 3-(2-Bromo-3-fluorophenyl)propan-1-amine.

Case Studies and Research Findings

While comprehensive studies specifically targeting 3-(2-Bromo-3-fluorophenyl)propan-1-amine are scarce, related research provides insights into its potential applications:

- Monoamine Release : Studies on similar compounds suggest that modifications can significantly enhance monoamine release capabilities, which may apply to this compound as well.

- Antimicrobial Activity : Compounds with similar structural characteristics have shown promising results against various bacterial strains, indicating a potential for antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.